

Toxicological Profile of Fritillaria Alkaloids: A Surrogate Analysis for Pingbeimine C

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Compound of Interest

Compound Name: **Pingbeimine C**

Cat. No.: **B192117**

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Disclaimer: No direct toxicological studies for "**Pingbeimine C**" are publicly available. This document provides a comprehensive overview of the toxicological profile of extracts from the bulbs of Fritillaria species, the botanical source of **Pingbeimine C** and related alkaloids like Peimine. This information is intended to serve as a surrogate toxicological profile for researchers, scientists, and drug development professionals.

Executive Summary

Fritillaria, a genus of flowering plants, is a source of various alkaloids, including **Pingbeimine C** and Peimine, which are utilized in traditional Chinese medicine. Toxicological assessments of Fritillaria bulb extracts indicate a range of potential effects, from low toxicity at therapeutic doses to more significant adverse effects at higher concentrations. Acute toxicity studies on mice have established a median lethal dose (LD50) for Thunberg Fritillary Bulb extract. Sub-chronic studies in rats have identified No-Observed-Adverse-Effect Levels (NOAEL) and Lowest-Observed-Adverse-Effect Levels (LOAEL) for Fritillaria cirrhosa bulb extracts, with primary target organs being the spleen and liver.

Acute Toxicity

An acute toxicity study was conducted on an extract of Thunberg Fritillary Bulb administered orally to mice. The study observed the animals for 14 days for signs of toxicity and mortality.

Parameter	Value	Species	Route of Administration	Reference
LD50	52.2 mg/kg body weight	Mice	Oral	[1]

Sub-chronic Toxicity

A 90-day sub-chronic oral toxicity study of an ethanol extract from cultivated *Fritillaria cirrhosa* bulbs (ECBFC) was performed in Sprague-Dawley rats. The study included a 4-week recovery period for a satellite group.

Parameter	Value	Species	Route of Administration	Duration	Reference
NOAEL	0.34 g/kg/day	Sprague-Dawley Rats	Oral	90 days	[2]
LOAEL	0.68 g/kg/day	Sprague-Dawley Rats	Oral	90 days	[2]

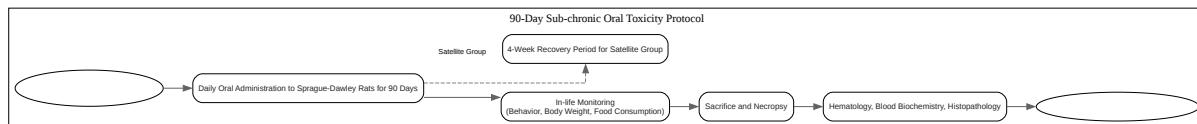
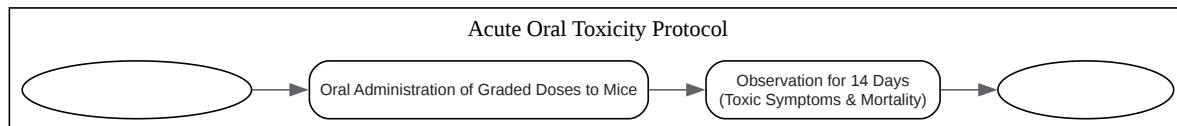
Key findings from the sub-chronic study indicated that at doses of 0.68 g/kg and higher, the ECBFC extract exhibited toxicity to the spleen and liver. At the highest dose of 2.04 g/kg, nephrotoxicity was also observed^[2]. Notably, no mortality or significant changes in behavior, body weight, or food consumption were reported during the study^[2]. The observed toxicity was found to be gender-neutral and reversible^[2]. Another study on Thunberg Fritillary Bulb extract noted that doses above 1 mg/kg in male rats led to body or head tremors and reduced spontaneous motor activity^[1].

Genotoxicity, Carcinogenicity, and Reproductive Toxicity

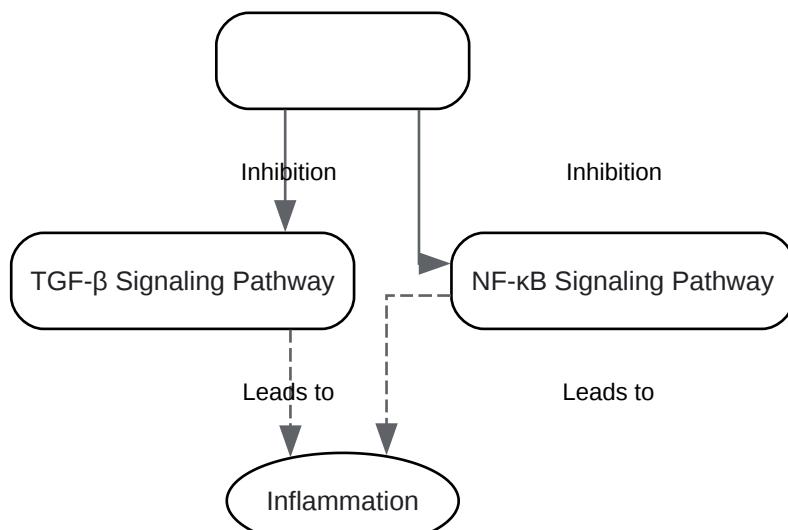
Currently, there is a lack of publicly available studies specifically investigating the genotoxicity, carcinogenicity, or reproductive and developmental toxicity of **Pingbeimine C** or related *Fritillaria* alkaloids.

Experimental Protocols

The experimental workflow for the acute toxicity study is outlined below.



Proposed Anti-inflammatory Signaling Pathway of Fritillaria Alkaloids



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References

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- 2. Research on 90-day subchronic toxicities of the ethanol extract from the cultivated *Fritillaria Cirrhosa* bulbs by oral administration in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
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